molecular formula C10H14F3NO5 B2852871 Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2309431-40-9

Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2852871
CAS No.: 2309431-40-9
M. Wt: 285.219
InChI Key: DQESWWQASMIKSZ-HNJRQZNRSA-N
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Description

Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid is a bicyclic compound featuring a fused furopyrrole scaffold (furo[2,3-c]pyrrole) with a carboxylate ester group at the 6a-position and a trifluoroacetic acid counterion. Its stereochemistry (3aR,6aR) confers rigidity to the bicyclic system, making it a valuable intermediate in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The trifluoroacetic acid component enhances solubility in polar solvents and may stabilize the compound during synthesis .

Properties

IUPAC Name

methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQESWWQASMIKSZ-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1CCO2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CNC[C@H]1CCO2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₃N O₃
  • Molecular Weight : 239.16 g/mol
  • CAS Number : 2174007-79-3

The trifluoroacetic acid moiety enhances the compound's solubility and stability in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antiviral Activity :
    • The compound has been shown to inhibit HIV protease activity. A related compound, bis-THF (which shares structural similarities), has demonstrated enhanced potency against both wild-type and drug-resistant strains of HIV protease .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induces apoptosis in cancer cells while sparing normal cells .
  • Anti-inflammatory Effects :
    • The presence of the furo-pyrrole structure is associated with anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokine production .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of HIV protease
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: HIV Protease Inhibition

In a study examining the efficacy of related compounds as HIV protease inhibitors, it was found that the incorporation of the furo-pyrrole structure significantly increased binding affinity to the enzyme. The study utilized both molecular docking simulations and in vitro assays to confirm these findings .

Case Study: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate revealed that it effectively reduced cell viability in several cancer cell lines including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile:

  • Trifluoroacetic acid has been associated with toxicity in certain concentrations; however, studies indicate that when used in controlled amounts as part of this compound's formulation, it remains within safe limits for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Agents:
Research indicates that compounds similar to methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives have shown promise as potent inhibitors of HIV protease. The structural features of these compounds contribute to their effectiveness in binding to the enzyme and blocking viral replication pathways. Studies have demonstrated that modifications to the furo[2,3-c]pyrrole structure can enhance antiviral activity and selectivity against HIV strains .

2. Antimicrobial Activity:
Compounds derived from this class have been evaluated for their antimicrobial properties. For example, derivatives with trifluoroacetyl groups have exhibited significant antibacterial effects against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoroacetyl enhances the compounds' interaction with bacterial cell membranes .

Material Science

1. Polymer Synthesis:
Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives are being explored for their potential use in synthesizing new polymers with enhanced thermal and mechanical properties. The unique structure allows for the incorporation of these compounds into polymer matrices where they can improve stability and durability .

2. Nanocomposite Materials:
Recent studies have investigated the use of this compound in creating nanocomposites that exhibit unique optical and electronic properties. These materials are being considered for applications in sensors and electronic devices due to their ability to enhance conductivity and responsiveness .

Case Study 1: Antiviral Activity Assessment
In a study conducted by Ghosh et al., various derivatives of methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole were synthesized and tested against HIV protease. The results indicated that specific modifications significantly increased inhibitory potency compared to unmodified compounds .

Case Study 2: Polymer Development
A research team developed a new class of biodegradable polymers incorporating methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole derivatives. These materials demonstrated enhanced biodegradability and mechanical strength compared to traditional polymers used in biomedical applications .

Chemical Reactions Analysis

Ester Group Reactivity

  • Hydrolysis : The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative. Acidic conditions (e.g., TFA) may stabilize the ester or facilitate deprotection in multi-step syntheses .

  • Transesterification : Methanol or ethanol in the presence of catalytic TFA enables ester exchange, although steric hindrance from the bicyclic system may limit reactivity .

Reaction Type Conditions Outcome Reference
CyclizationFeCl₃, 0°C to rtFuro-pyrrole core formation
Ester Hydrolysis10% NaOH, H₂O, refluxCarboxylic acid derivative
TransesterificationROH (MeOH/EtOH), TFA, 60°CEster exchange (limited by steric effects)

Example Reaction Pathway

  • Boc Deprotection :

    Boc protected amine20 TFA in DCMFree amine+CO2[5]\text{Boc protected amine}\xrightarrow{\text{20 TFA in DCM}}\text{Free amine}+\text{CO}_2\uparrow \quad[5]
  • Cyclization :

     Alkynyl ketoneTsOH TFATrisubstituted furo pyrrole[1]\text{ Alkynyl ketone}\xrightarrow{\text{TsOH TFA}}\text{Trisubstituted furo pyrrole}\quad[1]

Reactivity of the Bicyclic Framework

The fused furo-pyrrole system exhibits unique reactivity due to strain and electron distribution:

Nucleophilic Substitution

  • Ring-Opening : The oxygen atom in the furan ring is susceptible to nucleophilic attack (e.g., by amines or thiols), leading to ring-opened products.

Electrophilic Aromatic Substitution

  • Halogenation : Bromine or iodine can substitute at the α-position of the pyrrole ring under mild conditions (e.g., NBS in DCM) .

Stability and Degradation

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may degrade the furo-pyrrole ring, forming linear ketones or amines .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and trifluoroacetate fragments .

Comparative Reactivity Insights

Functional Group Reactivity Key Observations
Methyl EsterHydrolysis, transesterificationBase-sensitive; TFA stabilizes in acidic media
Furo-Pyrrole RingNucleophilic substitutionSelective halogenation at pyrrole C3 position
TFA CounterionDeprotection catalystEnhances cyclization efficiency in one-pot reactions

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compiled below, focusing on bicyclic cores, substituents, and functional groups:

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reference
Target Compound Furo[2,3-c]pyrrole 6a-COOCH₃; TFA counterion ~295 (base) + 114 (TFA)
(3aS,6aS)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid Cyclopenta[c]pyrrole 3a-COOH ~183
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Pyrrolo[3,4-b]pyrrole 5-SO₂CH₃ ~208
Example 329 (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, carboxamide, chloroethyl morpholine 754 (LCMS)
[3aR-(3aα,4α,6α,6aα)]-Tetrahydro-2,2-dimethyl-6-[...]-4-carboxylic acid Cyclopenta-dioxole Triazolo[4,5-d]pyrimidin-3-yl, phenylcyclopropyl 510.617

Key Observations :

  • The target compound’s furopyrrole core distinguishes it from cyclopenta[c]pyrrole or pyrrolo[3,4-b]pyrrole analogs, which lack the oxygen atom in the fused ring system .
  • Substituents like trifluoromethyl groups (e.g., in Example 329) or sulfonyl groups (e.g., 5-SO₂CH₃) are common in bioactive molecules, influencing target binding and metabolic stability .

Physicochemical Properties

Data from synthetic and analytical studies:

Property Target Compound (3aS,6aS)-5-(Methylsulfonyl)pyrrolo[3,4-b]pyrrole Example 329 (EP 4 374 877 A2)
Solubility High (due to TFA counterion) Moderate (sulfonyl group) Low (lipophilic substituents)
HPLC Retention Time Not reported Not reported 1.32 minutes (QC-SMD-TFA05)
Stability Acid-sensitive (ester hydrolysis) Stable to hydrolysis Likely stable (amide linkage)

Notes:

  • The trifluoroacetic acid counterion in the target compound improves aqueous solubility but may complicate purification due to volatility .
  • Example 329’s carboxamide and trifluoromethyl groups enhance metabolic stability compared to ester-containing analogs .

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